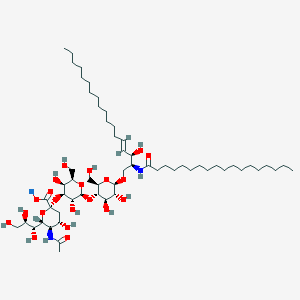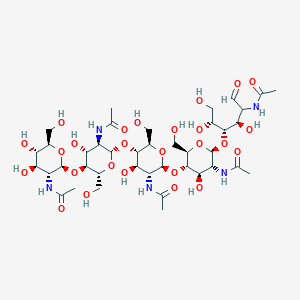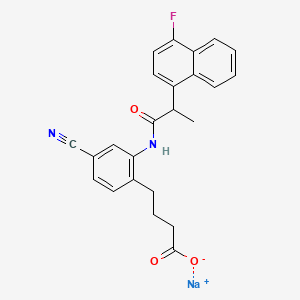
OTS964
Overview
Description
OTS964 is a potent inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase that plays a crucial role in mitosis and is highly expressed in various cancers, including ovarian and lung cancers . This compound has demonstrated significant anti-proliferative activity in cell lines positive for TOPK .
Preparation Methods
OTS964 can be synthesized through a series of chemical reactions. One common method involves the encapsulation of this compound into liposomes using pH gradient-based methods . The compound passes through the lipid bilayer in its neutral form, and upon encountering the acidic liposomal core, the amine groups become protonated and positively charged . Industrial production methods for this compound typically involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) to achieve a high concentration .
Chemical Reactions Analysis
OTS964 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be labeled with fluorine-18 for positron emission tomography (PET) imaging by using a two-step procedure with fluoroethyl p-toluenesulfonate as a prosthetic group . The compound also interacts with ATP-binding cassette transporters, such as ABCB1 and ABCG2, which can affect its efficacy and resistance in cancer cells . Major products formed from these reactions include radiolabeled derivatives for imaging purposes .
Scientific Research Applications
OTS964 has a wide range of scientific research applications. In chemistry, it is used as a selective inhibitor of TOPK for studying the role of this kinase in cell proliferation and mitosis . In biology and medicine, this compound has shown potential as an anti-cancer agent, particularly in ovarian and lung cancers . It has been encapsulated into liposomes to reduce hematopoietic toxicities and improve its stability and efficacy . Additionally, this compound has been used in PET imaging to study tumor uptake and distribution in vivo .
Mechanism of Action
OTS964 exerts its effects by selectively inhibiting TOPK, which is involved in the regulation of cell proliferation and mitosis . The compound binds to the active site of TOPK, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This compound also inhibits cyclin-dependent kinase 11 (CDK11), which further contributes to its anti-proliferative effects . The interaction with ATP-binding cassette transporters, such as ABCB1 and ABCG2, can influence the compound’s pharmacokinetics and resistance mechanisms .
Comparison with Similar Compounds
OTS964 is unique in its high selectivity and potency as a TOPK inhibitor. Similar compounds include other TOPK inhibitors, such as OTS541 and OTS167, which also target the same kinase but may have different pharmacokinetic profiles and efficacy . This compound’s ability to be encapsulated into liposomes and its use in PET imaging further distinguish it from other TOPK inhibitors .
Properties
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRUAOZMVFDPQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8055934.png)
![(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-1,3-oxazol-4-one](/img/structure/B8055942.png)




![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B8055986.png)
![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8055999.png)
![N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride](/img/structure/B8056013.png)
![7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8056029.png)
![[(1R,2S,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056035.png)
![[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056042.png)

![1-({[4-Methyl-2-(1h-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B8056058.png)
